4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile
Overview
Description
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7BrN2 It features a pyrrole ring substituted with a bromine atom at the 4-position, an ethyl group at the 5-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromo-2,4-dimethyl-1H-pyrrole-3-carbonitrile with ethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 4-substituted-5-ethyl-1H-pyrrole-2-carbonitriles.
Oxidation: Formation of pyrrole oxides.
Reduction: Formation of 4-bromo-5-ethyl-1H-pyrrole-2-amine.
Scientific Research Applications
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule in various assays.
Mechanism of Action
The mechanism of action of 4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-ethyl-1H-pyrrole-2-carbonitrile
- 4-Bromo-5-methyl-1H-pyrrole-2-carbonitrile
- 4-Bromo-5-ethyl-1H-pyrrole-3-carbonitrile
Uniqueness
4-Bromo-5-ethyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the bromine and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-5-ethyl-1H-pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c1-2-7-6(8)3-5(4-9)10-7/h3,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGZTXWITAYCFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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